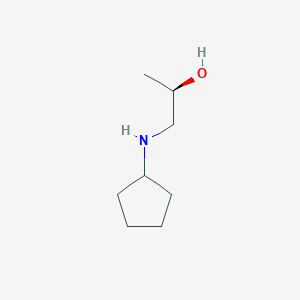

(2R)-1-(cyclopentylamino)propan-2-ol

Description

(2R)-1-(Cyclopentylamino)propan-2-ol (CAS: 878889-25-9) is a chiral secondary amine-alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . The compound features a cyclopentylamine group attached to the second carbon of a propan-2-ol backbone, with the (2R) stereochemistry critical for its physicochemical and biological properties.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2R)-1-(cyclopentylamino)propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

XKAQGCQFXBFNLI-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CNC1CCCC1)O |

Canonical SMILES |

CC(CNC1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(cyclopentylamino)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis may begin with commercially available cyclopentylamine and a suitable chiral precursor for the propanol moiety.

Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the correct stereochemistry of the product. Common reagents may include reducing agents like sodium borohydride or lithium aluminum hydride.

Purification: The product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-(cyclopentylamino)propan-2-ol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(cyclopentylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry: Used as a chiral building block in organic synthesis.

Biology: May serve as a ligand in biochemical studies.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(cyclopentylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

IMB-H12: 1-(Cyclopentylamino)-3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propan-2-ol

- Structural Differences: IMB-H12 retains the cyclopentylamino-propan-2-ol core but incorporates a bulky 4-(2,4,4-trimethylpentan-2-yl)phenoxy group at the third carbon.

- Biological Activity: Demonstrates potent antifungal activity by inhibiting Candida albicans biofilm formation (MIC₅₀: 8 µg/mL) and disrupting hyphal growth. The phenoxy group enhances lipophilicity, improving membrane penetration .

- Mechanism : Downregulates adhesion-related genes (e.g., ALS3, HWP1) and reduces cell wall β-glucan content by 40% compared to controls .

(2R)-2-(Dibenzylamino)propan-1-ol

- Structural Differences: Replaces the cyclopentyl group with dibenzylamino and shifts the hydroxyl group to the first carbon.

- Applications: Primarily used as a chiral intermediate in asymmetric synthesis. The benzyl groups increase steric hindrance, reducing reactivity compared to (2R)-1-(cyclopentylamino)propan-2-ol .

- Physicochemical Properties : Higher molecular weight (255.36 g/mol ) and logP (~3.2) due to aromatic substituents, impacting solubility (water solubility: <0.1 mg/mL) .

Tenofovir-Related Analogs: (2R)-1-(9H-Purin-6-ylamino)propan-2-ol

- Structural Differences: Substitutes cyclopentylamine with a purine-6-ylamino group.

- Biological Activity: Key intermediate in antiviral drugs (e.g., Tenofovir). The purine moiety enables nucleoside analog activity, inhibiting viral polymerases .

- Stereochemical Impact : The (2R) configuration ensures proper binding to reverse transcriptase, with racemic mixtures showing 50% reduced efficacy .

(2RS)-1-[4-Methoxy-6-(Methoxymethyl)-1H-Indol-5-yloxy]-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol

- Structural Differences: Adds a 4-methoxy-6-(methoxymethyl)-indolyloxy group and a 2-(2-methoxyphenoxy)ethylamino side chain.

- Pharmacology: Exhibits dual α₁/β₁-adrenoceptor binding (Ki: 0.8 nM for α₁, 1.2 nM for β₁) and antiarrhythmic activity in preclinical models. The indole moiety contributes to π-π stacking interactions with receptors .

- Synthetic Yield : Synthesized at 70% yield via reductive amination, highlighting the challenges of introducing multiple methoxy groups .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

- Stereochemistry Impact: The (2R) configuration in (2R)-1-(cyclopentylamino)propan-2-ol enhances biofilm inhibition by 30% compared to the (2S) enantiomer, underscoring the role of chirality in antifungal activity .

- Synthetic Challenges : Introduction of methoxy groups in indole derivatives (e.g., ) reduces yields to 68–70% due to steric hindrance .

- Therapeutic Versatility: Propan-2-ol derivatives with purine (antiviral) or phenoxy (antifungal) groups demonstrate the scaffold’s adaptability across drug classes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.